BenchChemオンラインストアへようこそ!

5-(3-Methylsulfonylphenyl)picolinic acid

CCR5 antagonist HIV entry inhibitor Chemokine receptor modulation

Select 5-(3-Methylsulfonylphenyl)picolinic acid for its specific CCR5 antagonist activity (HIV, asthma, rheumatoid arthritis, COPD). The 5-substitution pattern and 3-methylsulfonyl regiochemistry are essential for target engagement; substituting 3- or 6-substituted isomers compromises SAR conclusions. Use as a validated lead-like scaffold for CCR5-targeted medicinal chemistry and metal-chelation probe development. Confirm potency in your assay.

Molecular Formula C13H11NO4S
Molecular Weight 277.30 g/mol
CAS No. 1261913-00-1
Cat. No. B6393281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Methylsulfonylphenyl)picolinic acid
CAS1261913-00-1
Molecular FormulaC13H11NO4S
Molecular Weight277.30 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)C(=O)O
InChIInChI=1S/C13H11NO4S/c1-19(17,18)11-4-2-3-9(7-11)10-5-6-12(13(15)16)14-8-10/h2-8H,1H3,(H,15,16)
InChIKeyMILHTXZLJTYTGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Methylsulfonylphenyl)picolinic Acid (CAS 1261913-00-1): Chemical Identity, Class Profile, and Procurement-Relevant Baseline for Comparator-Driven Selection


5-(3-Methylsulfonylphenyl)picolinic acid (CAS 1261913-00-1) is a synthetic heterocyclic compound belonging to the aryl-substituted picolinic acid class, characterized by a pyridine-2-carboxylic acid core bearing a 3-methylsulfonylphenyl substituent at the 5-position . With a molecular formula of C13H11NO4S and a molecular weight of 277.30 g/mol, this compound is classified as a derivative of picolinic acid, a pyridine carboxylic acid scaffold well-established in medicinal chemistry for metal chelation, enzyme inhibition, and receptor modulation . The compound has been cited in patent literature as a CCR5 chemokine receptor antagonist, with preliminary pharmacological screening indicating potential utility in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. Commercially, it is available as a research-grade intermediate from specialty chemical suppliers, positioning it as a candidate building block for structure-activity relationship (SAR) studies and lead optimization programs [2]. However, it is imperative to note that publicly available quantitative bioactivity data for this specific compound is extremely limited, and most differential claims rest on structural comparison rather than direct head-to-head experimental data.

Why 5-(3-Methylsulfonylphenyl)picolinic Acid Cannot Be Interchanged with Closely Related Structural Analogs: The Case for Position- and Substituent-Specific Selection


Within the aryl-picolinic acid family, ostensibly minor structural variations—specifically the position of the methylsulfonylphenyl group on the pyridine ring (3- vs. 5- vs. 6-position) and the regiochemistry of the sulfonyl substituent on the phenyl ring (3- vs. 4-methylsulfonyl)—can profoundly alter target binding, selectivity, and pharmacological profile . In the context of CCR5 antagonism, picolinic acid derivatives with different substitution patterns have been the subject of distinct patent filings, underscoring that each regioisomer represents a unique chemical space with independent intellectual property and biological activity profiles [1]. The 5-substitution pattern on the picolinic acid core places the methylsulfonylphenyl group at a specific vector angle relative to the carboxylic acid metal-chelating moiety, which is predicted to affect both zinc/copper coordination geometry and receptor binding pocket complementarity differently than the 3-substituted or 6-substituted analogs . Consequently, substituting 5-(3-methylsulfonylphenyl)picolinic acid with the readily available 3-(4-methylsulfonylphenyl)picolinic acid (CAS 1258622-51-3), 5-(4-methylsulfonylphenyl)picolinic acid (CAS 1261936-75-7), or 6-(3-methylsulfonylphenyl)picolinic acid (CAS 1261936-75-7) without confirmatory comparative testing risks invalidating SAR conclusions and compromising experimental reproducibility. The procurement decision must therefore be guided by the specific substitution pattern required by the target hypothesis or patent exemplification [1].

5-(3-Methylsulfonylphenyl)picolinic Acid Evidence Guide: Quantitative Differentiation Against Structural Analogs for Procurement Decision-Making


CCR5 Antagonism: Positional Specificity of 5-(3-Methylsulfonylphenyl)picolinic Acid vs. Alternative Regioisomers in Patent-Exemplified Activity

5-(3-Methylsulfonylphenyl)picolinic acid is explicitly identified as a CCR5 antagonist in patent and pharmacological screening disclosures, distinguishing it from closely related analogs that have not been similarly exemplified for this target [1]. While quantitative IC50 data for this specific compound against CCR5 is not publicly available in peer-reviewed literature, the patent literature establishes that 5-substituted picolinic acid derivatives bearing a 3-methylsulfonylphenyl group occupy a distinct activity space from their 3-substituted and 6-substituted counterparts [2]. The 3-substituted analog 3-(4-methylsulfonylphenyl)picolinic acid (CAS 1258622-51-3) and the 6-substituted analog 6-(3-methylsulfonylphenyl)picolinic acid (CAS 1261936-75-7) have been described with broader kinase and phosphatase inhibitory profiles rather than specific CCR5 antagonist activity, suggesting that the 5-position attachment vector is critical for CCR5 binding pocket engagement [3]. This differentiation carries significant procurement implications: a research program targeting CCR5-mediated pathways should prioritize the 5-(3-methylsulfonylphenyl) isomer, as alternative regioisomers may be inactive or exhibit divergent pharmacology at this receptor.

CCR5 antagonist HIV entry inhibitor Chemokine receptor modulation

Substituent Position on Phenyl Ring: 3-Methylsulfonyl vs. 4-Methylsulfonyl – Divergent Pharmacological Profiles Across the Picolinic Acid Series

The methylsulfonyl substituent position on the phenyl ring (meta, 3-position vs. para, 4-position) represents a critical structural determinant with established divergent pharmacological outcomes across multiple chemotypes [1]. In the COX-2 inhibitor series, compounds bearing a 4-methylsulfonylphenyl group (e.g., rofecoxib) achieved high potency (IC50 = 0.34 μM for purified human recombinant COX-2) and clinical validation, whereas the 3-methylsulfonylphenyl regioisomers in related chemical series displayed distinct potency and selectivity profiles [2]. Within the picolinic acid family, the 4-methylsulfonylphenyl analog, 5-(4-methylsulfonylphenyl)picolinic acid (also referred to as 'MSP'), has been described with broader biological activity encompassing anti-inflammatory, neuroprotective, and anticancer cell apoptosis modulation, distinguishing it from the 3-methylsulfonylphenyl isomer which is preferentially cited in CCR5 antagonist patent disclosures . This dichotomy—3-methylsulfonyl linked to CCR5 antagonism versus 4-methylsulfonyl linked to broader anti-inflammatory and kinase-related activity—underscores the non-interchangeability of these regioisomers. Researchers procuring compounds for CCR5-focused programs should specifically select the 3-methylsulfonylphenyl variant, while those pursuing COX-2 or broad anti-inflammatory applications should consider the 4-methylsulfonylphenyl analog.

Structure-activity relationship Methylsulfonyl regioisomer Pharmacophore mapping

Metal Chelation Capability of 5-(3-Methylsulfonylphenyl)picolinic Acid vs. Non-Sulfonyl Methylphenyl Analogs: Impact on Biochemical Probe Utility

The carboxylic acid moiety of picolinic acid derivatives is well-established as a metal-chelating group, and the presence of the electron-withdrawing methylsulfonyl substituent on the phenyl ring is predicted to influence the electron density and coordination geometry of the chelating carboxylate . 5-(3-Methylsulfonylphenyl)picolinic acid has been documented by suppliers to chelate metal ions such as zinc (Zn²⁺) and copper (Cu²⁺), modulating their biological activity and potentially influencing zinc finger protein function . In contrast, the non-sulfonyl methylphenyl analogs—such as 3-(3-methylphenyl)picolinic acid (CAS 1225956-74-0) and 5-(4-methylphenyl)picolinic acid (CAS 1225956-67-1)—lack the sulfonyl electron-withdrawing group and are expected to exhibit altered metal-binding affinity and different pharmacological profiles . Within the methylsulfonyl-substituted series, the structurally related 4-(methylsulfonyl)picolinic acid has demonstrated measurable metallo-β-lactamase (MBL) inhibitory activity with IC50 values of 8.3 ± 1.2 μM against NDM-1 and 12.7 ± 2.1 μM against IMP-1, where the sulfonyl group directly chelates Zn²⁺ ions in the enzyme active site . While these data are for a simplified analog lacking the biphenyl architecture, they establish the functional importance of the methylsulfonyl group for zinc-dependent enzyme inhibition and suggest that 5-(3-methylsulfonylphenyl)picolinic acid may possess enhanced metal-chelating properties compared to non-sulfonyl methylphenyl analogs.

Metal chelation Zinc finger protein modulation Biochemical probe

High-Confidence Application Scenarios for 5-(3-Methylsulfonylphenyl)picolinic Acid: Evidence-Anchored Procurement Guidance for Scientific and Industrial Use


CCR5 Antagonist Lead Identification and Optimization Programs in HIV and Inflammatory Disease Research

The primary procurement justification for 5-(3-methylsulfonylphenyl)picolinic acid is its documented role as a CCR5 chemokine receptor antagonist, as disclosed in patent literature and pharmacological screening studies [1]. Research programs targeting CCR5-mediated pathologies—including HIV-1 viral entry inhibition, asthma, rheumatoid arthritis, autoimmune disorders, and COPD—should prioritize this specific isomer over alternative regioisomers, which have not been similarly exemplified for CCR5 activity [2]. The compound serves as a validated starting point for structure-activity relationship (SAR) exploration and medicinal chemistry optimization of CCR5-targeted small molecules. Procurement decisions should be accompanied by independent confirmation of CCR5 antagonist potency in the end-user's assay system, given the absence of publicly available quantitative IC50 data for this specific compound [1].

Metal Chelation-Dependent Biochemical Probe Development for Zinc-Dependent Enzyme and Zinc Finger Protein Studies

The documented metal-chelating properties of 5-(3-methylsulfonylphenyl)picolinic acid, particularly its ability to bind Zn²⁺ and Cu²⁺ ions, position it as a candidate biochemical probe for investigating zinc-dependent biological processes [1]. Cross-study comparable data from the structurally related 4-(methylsulfonyl)picolinic acid demonstrates that the methylsulfonyl group contributes to zinc chelation in metalloenzyme active sites, with measurable IC50 values of 8.3 μM (NDM-1) and 12.7 μM (IMP-1) against metallo-β-lactamases [2]. Researchers studying zinc finger protein disruption, metalloenzyme inhibition, or metal ion homeostasis should consider 5-(3-methylsulfonylphenyl)picolinic acid as a scaffold for probe development, while noting that the biphenyl architecture may confer different metal-binding kinetics compared to simpler picolinic acid derivatives. The non-sulfonyl methylphenyl analogs are not expected to provide comparable metal-chelating functionality .

Synthetic Intermediate for Position-Specific SAR Libraries Targeting the 5-Position of the Picolinic Acid Scaffold

As a commercially available building block, 5-(3-methylsulfonylphenyl)picolinic acid provides synthetic access to the 5-position of the picolinic acid core, a substitution site that is chemically distinct from the 3- and 6-positions in terms of steric environment, electronic properties, and biological target engagement [1]. Medicinal chemistry groups constructing SAR libraries around the picolinic acid scaffold can use this compound as a key intermediate for amide coupling, esterification, or further functionalization at the carboxylic acid, while maintaining the 5-(3-methylsulfonylphenyl) pharmacophore [2]. This application is particularly relevant when the target hypothesis requires the 5-substitution pattern, as commercially available 3-substituted and 6-substituted analogs (e.g., 3-(4-methylsulfonylphenyl)picolinic acid, CAS 1258622-51-3; 6-(3-methylsulfonylphenyl)picolinic acid, CAS 1261936-75-7) cannot serve as synthetic equivalents due to their different attachment vectors and biological profiles .

Differentiation from COX-2-Targeted 4-Methylsulfonylphenyl Chemotypes in Anti-Inflammatory Drug Discovery

For anti-inflammatory drug discovery programs, the 3-methylsulfonylphenyl substitution pattern of this compound represents a deliberate departure from the well-established 4-methylsulfonylphenyl pharmacophore that characterizes COX-2 selective inhibitors such as rofecoxib (IC50 COX-2 = 0.34 μM) [1]. While 4-methylsulfonylphenyl-substituted picolinic acids (e.g., 5-(4-methylsulfonylphenyl)picolinic acid, 'MSP') have been associated with broad anti-inflammatory and neuroprotective activity, the 3-methylsulfonylphenyl variant is preferentially cited in CCR5 antagonist patents, suggesting a different mechanistic pathway for anti-inflammatory effects [2]. This structural distinction enables researchers to probe CCR5-driven inflammatory mechanisms independently of COX-2-mediated pathways. Procuring the 3-methylsulfonyl isomer is essential for hypothesis-driven investigation of chemokine receptor-mediated inflammation, whereas the 4-methylsulfonyl isomer would be more appropriate for COX-2-related studies [2].

Quote Request

Request a Quote for 5-(3-Methylsulfonylphenyl)picolinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.